Product packaging for Sodium 3-Cyanopropane-1-sulfonate(Cat. No.:CAS No. 35880-67-2)

Sodium 3-Cyanopropane-1-sulfonate

Cat. No.: B3041767
CAS No.: 35880-67-2
M. Wt: 171.15 g/mol
InChI Key: HFFHSQIXUBWHQS-UHFFFAOYSA-M
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Description

Contextualization within Organosulfur Compound Research

Organosulfur compounds, a class of organic compounds containing sulfur, are integral to numerous chemical and biological processes. google.com The global market for these compounds is experiencing robust growth, driven by their use in pharmaceuticals, agrochemicals, and high-performance materials. Research in this area is increasingly focused on developing sustainable synthesis methods and exploring novel applications in advanced materials and biotechnology. mdpi.com Sodium 3-Cyanopropane-1-sulfonate, with its reactive cyano and sulfonate moieties, is a prime example of a compound that fits within these emerging trends. The sulfonic acid group, in particular, can act as a Brønsted acid catalyst in multicomponent reactions.

Significance in Contemporary Chemical Synthesis Methodologies

The synthesis of this compound itself highlights common strategies in organosulfur chemistry. A typical synthesis involves the sulfonation of 3-cyanopropanol with agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide (B78521). An alternative pathway involves the nucleophilic substitution of a halogen on a pre-sulfonated propane (B168953) backbone with a cyanide group. These methods underscore the strategic introduction of functional groups to create tailored molecules. The resulting compound, with its water-soluble nature due to the sodium sulfonate group, is a useful intermediate in aqueous-phase reactions.

Overview of Core Academic Research Trajectories

While academic research focusing exclusively on this compound is still emerging, the research trajectories of closely related alkane sulfonates point towards several key areas of investigation. These include its potential application as an additive in electroplating and as a component in advanced battery technologies. The dual functionality of the molecule makes it a candidate for creating specialized polymers and materials.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 35880-67-2
Molecular Formula C4H6NNaO3S
Molecular Weight 171.15 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Detailed Research Findings

Applications in Electroplating

Research into electroplating has shown that organic sulfur compounds, particularly those containing sulfonate groups, can act as effective brightening and leveling agents. For instance, related compounds like thiobenzamide-S-propane-ω-sodium sulfonate and S-benzyl-3-thiopropane-1-sodium sulfonate have been used in copper and nickel plating baths to produce bright, ductile, and fine-grained metal deposits. google.com These additives influence the crystal growth of the depositing metal, leading to a smoother and more reflective surface. While direct studies on the cyano-substituted variant are less common, the underlying principle of the sulfonate group's function at the electrode-electrolyte interface suggests a potential area of application for this compound.

Role in Energy Storage

The field of energy storage, particularly in lithium-ion and sodium-ion batteries, is another area where organosulfur compounds are being actively investigated. Sulfur-containing additives are known to play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode, which is critical for battery longevity and performance. researchgate.net For example, 1,3-propane sultone and its derivatives are used as electrolyte additives to improve the stability of the SEI. researchgate.net Furthermore, sodium-containing binders like carboxymethyl cellulose (B213188) sodium (CMC-Na) are used in the preparation of battery anodes, and the sodium ion concentration can influence the battery's electrochemical properties. mdpi.com The structure of this compound, containing both a sulfonate group and a sodium ion, makes it a compound of interest for research into new electrolyte additives or binder materials for next-generation batteries. epo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6NNaO3S B3041767 Sodium 3-Cyanopropane-1-sulfonate CAS No. 35880-67-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-cyanopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHSQIXUBWHQS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for Sodium 3 Cyanopropane 1 Sulfonate

Established Synthetic Pathways to Sodium 3-Cyanopropane-1-sulfonate

The creation of this compound can be approached through several well-established chemical routes. These pathways are designed to efficiently introduce the required functional groups onto the propane (B168953) scaffold.

A primary strategy for synthesizing this compound involves starting with a propane molecule that already contains the sulfonate group and another functional group that can be converted to, or replaced by, a cyano group. A highly versatile and common precursor for this class of compounds is 1,3-propane sultone, which is a cyclic sulfonate ester. wikipedia.orgchemicalbook.com This strained ring is readily opened by nucleophiles.

One effective indirect route begins with a 3-halopropane-1-sulfonate, such as sodium 3-bromo-1-propanesulfonate. The halogen atom, being a good leaving group, can be displaced by a cyanide nucleophile to yield the target molecule. This reaction is a classic example of a nucleophilic substitution. nih.govshout.educationchemistrystudent.com

Another pathway could involve starting with sodium 3-hydroxypropane-1-sulfonate. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate. This "activation" of the hydroxyl group allows for subsequent nucleophilic substitution by a cyanide salt to form the C-CN bond.

The introduction of the cyano group is a critical step in these syntheses and is most commonly achieved via nucleophilic substitution. chemguide.co.uk In this reaction, a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide ion (CN⁻). This ion acts as a potent nucleophile, attacking an electrophilic carbon atom on the propane sulfonate precursor. shout.educationchemguide.co.uk

For this reaction to be successful, the carbon atom being attacked must have a suitable leaving group, typically a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate). chemistrystudent.comchemguide.co.uk The reaction is typically carried out in a polar aprotic solvent, such as ethanol, to facilitate the dissolution of the reagents and promote the desired Sₙ2 reaction mechanism, which involves a backside attack by the nucleophile. shout.educationyoutube.com

Reaction Scheme: Nucleophilic Substitution

X-CH₂CH₂CH₂-SO₃Na + NaCN → NC-CH₂CH₂CH₂-SO₃Na + NaX

(where X = Cl, Br, I, or another suitable leaving group)

The synthesis of the sulfonated precursors is a foundational aspect of producing this compound. A key industrial method for creating short-chain sulfonates is the reaction of an allyl halide, such as allyl chloride, with a sulfite (B76179) salt like sodium sulfite or sodium metabisulfite (B1197395) in an aqueous solution. patsnap.comgoogle.comgoogle.com This process, known as sulfonylation, introduces the sulfonate group onto the three-carbon allyl backbone, yielding sodium allyl sulfonate. researchgate.netchemicalbook.comvrikpharma.com

This precursor, sodium allyl sulfonate, can then be further modified. For example, it can undergo reactions to saturate the double bond and introduce a functional group at the terminal carbon, which can then be converted to the cyano group. A more direct precursor, 1,3-propane sultone, can be synthesized from allyl alcohol and sodium bisulfite. wikipedia.orgacademicpub.org The sultone is a valuable intermediate because its ring-opening reaction with a nucleophile, such as cyanide, directly yields the 3-substituted propane sulfonate structure. chemicalbook.comutwente.nlnih.gov

Derivatization Strategies from this compound

This compound is not only a synthetic target but also a versatile starting material for creating a range of other functionalized molecules. Its two distinct functional groups, the cyano moiety and the sulfonate group, can be selectively modified.

The cyano (nitrile) group is a highly versatile functional handle that can be converted into several other important chemical groups.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid. libretexts.orgchemistrysteps.comsciencemadness.org Heating this compound with an aqueous acid (e.g., HCl) or base (e.g., NaOH) will convert the -CN group into a carboxyl group (-COOH), yielding 3-carboxypropane-1-sulfonic acid or its sodium salt. chemspider.comorganic-chemistry.org

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would transform this compound into Sodium 4-aminobutane-1-sulfonate. Alternatively, reductive amination techniques can also be employed. masterorganicchemistry.comorganic-chemistry.org

Reaction with Grignard Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile. mnstate.eduwikipedia.org Subsequent hydrolysis of the intermediate imine results in the formation of a ketone. leah4sci.comnih.govadichemistry.com This reaction allows for the attachment of a wide variety of organic (R) groups to the carbon chain, leading to the synthesis of keto-sulfonates.

Table 1: Derivatization Reactions of the Cyano Group

Starting Material Reagent(s) Product Functional Group Transformation
This compound 1. NaOH(aq), Δ 2. H₃O⁺ 3-Carboxypropane-1-sulfonic acid Nitrile → Carboxylic Acid
This compound 1. LiAlH₄ 2. H₂O Sodium 4-aminobutane-1-sulfonate Nitrile → Primary Amine

The sodium sulfonate group (-SO₃Na) is the salt of a strong acid and is generally unreactive in nucleophilic substitution reactions because the sulfonate anion is an excellent leaving group but is part of an ionic bond. To enhance its reactivity for synthetic transformations, it is typically converted into a more reactive derivative, most commonly a sulfonyl chloride (-SO₂Cl). researchgate.netacs.org

The conversion of a sodium sulfonate to a sulfonyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govresearchgate.net This produces 3-cyanopropane-1-sulfonyl chloride, a highly reactive intermediate. scbt.com

This sulfonyl chloride is a potent electrophile and readily reacts with various nucleophiles:

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (-SO₂NR₂). researchgate.netresearchgate.net

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base produces sulfonate esters (-SO₂OR). magtech.com.cnresearchgate.net

These transformations significantly broaden the synthetic utility of the original sulfonate compound.

Table 2: Derivatization Reactions via the Sulfonyl Chloride Intermediate

Starting Material Reagent(s) Intermediate Nucleophile Final Product Product Class
This compound SOCl₂ or PCl₅ 3-Cyanopropane-1-sulfonyl chloride R-NH₂ (Amine) N-Alkyl-3-cyanopropane-1-sulfonamide Sulfonamide

Chain Elongation and Functionalization Approaches for Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new materials with tailored properties. This can be achieved through two primary strategies: modifying the length of the carbon backbone (chain elongation) and altering the functional groups (functionalization).

Chain Elongation:

A common strategy for chain elongation in the synthesis of related nitrile compounds involves the nucleophilic substitution of a haloalkane with a cyanide salt, such as sodium or potassium cyanide. This reaction inherently adds one carbon atom to the alkyl chain. For instance, to synthesize a homologue like Sodium 4-cyanobutane-1-sulfonate, one could start with a 4-halo-butane-1-sulfonate precursor.

Another versatile method for chain elongation starts from an alcohol. The alcohol is first converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). Subsequent reaction with potassium cyanide then yields the nitrile with an additional carbon atom nih.gov. This two-step process is quantitative and does not affect other functionalities like olefinic double bonds that might be present in the molecule nih.gov.

The following table outlines a conceptual comparison for synthesizing a chain-elongated analogue:

Target AnalogueStarting Precursor ExampleKey Transformation
Sodium 4-cyanobutane-1-sulfonateSodium 4-bromobutane-1-sulfonateNucleophilic substitution with NaCN
Sodium 4-cyanobutane-1-sulfonate4-hydroxybutane-1-sulfonic acid1. Mesylation 2. Reaction with KCN

Functionalization:

Functionalization of the this compound structure can occur at the nitrile group, the sulfonate group, or the propane backbone.

Nitrile Group Modification: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (Sodium 3-carboxypropane-1-sulfonate). Reduction of the nitrile, for example with lithium aluminum hydride, yields a primary amine (Sodium 4-aminobutane-1-sulfonate) youtube.comscranton.edu.

Sulfonate Group Modification: While the sodium sulfonate salt is generally stable and imparts water solubility, the sulfonic acid can be converted to a sulfonyl chloride. This more reactive intermediate can then be reacted with amines to form sulfonamides, introducing a wide range of possible substituents. Protecting groups for sulfonic acids, such as neopentyl esters, can be employed to allow for modifications elsewhere in the molecule under conditions that the sulfonate group would not typically tolerate google.com.

Backbone Functionalization: Introducing functional groups onto the propane chain can be achieved by starting with appropriately substituted precursors. For example, using a diol or an epoxide as a starting material could lead to analogues with additional hydroxyl groups. A patent for the synthesis of Sodium 3-allyloxy-2-hydroxy-1-propanesulfonate demonstrates how a more complex, functionalized backbone can be constructed prior to the sulfonation step google.com.

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound is primarily achieved through two distinct pathways, each with its own reaction mechanism.

Route 1: Nucleophilic Substitution on a Pre-sulfonated Propane Backbone

This pathway involves the reaction of a 3-halopropane-1-sulfonate with a cyanide salt. The core of this transformation is a nucleophilic substitution reaction, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide ion (e.g., Br⁻, Cl⁻) from the carbon backbone.

The mechanism can proceed via two main pathways, Sₙ1 or Sₙ2, depending on the structure of the haloalkane and the reaction conditions nih.govwikipedia.orgfiveable.me. For a primary haloalkane like 3-bromopropane-1-sulfonate, the Sₙ2 mechanism is expected to dominate nih.gov.

Sₙ2 Mechanism: This is a single-step (concerted) process. The cyanide nucleophile attacks the electrophilic carbon atom bearing the halogen from the side opposite to the leaving group. This "backside attack" leads to a transition state where both the cyanide ion and the leaving halide are partially bonded to the carbon atom. As the new carbon-cyanide bond forms, the carbon-halogen bond breaks, and the halide ion is expelled researchgate.net. The reaction is termed bimolecular because the rate-determining step involves both the haloalkane and the nucleophile fiveable.me. The use of an ethanolic solution of potassium cyanide, heated under reflux, is a typical condition for this reaction nih.govresearchgate.netrscspecialitychemicals.org.uk.

Route 2: Sulfation of 3-Cyanopropanol

This synthetic approach involves the direct sulfation of 3-cyanopropanol using a sulfonating agent, followed by neutralization. The sulfonating agent is typically sulfur trioxide (SO₃) or a complex thereof, such as an SO₃-amine complex . The reaction is more accurately described as sulfation , as it results in the formation of a sulfate (B86663) ester (C-O-S bond) rather than a sulfonic acid (C-S bond) enviro.wiki.

Mechanism of Alcohol Sulfation: The mechanism is thought to be analogous to that of linear alkylbenzene sulfonation enviro.wiki. The highly electrophilic sulfur atom of SO₃ is attacked by the lone pair of electrons on the oxygen atom of the alcohol (3-cyanopropanol). This forms an intermediate zwitterionic adduct. A subsequent proton transfer, often facilitated by a base (like an amine in an SO₃-amine complex), leads to the formation of the alkyl sulfuric acid. The final step is the neutralization with a base, such as sodium hydroxide (B78521), to yield the sodium salt . Using SO₃-amine complexes, such as SO₃-pyridine, can moderate the reactivity of sulfur trioxide and prevent side reactions nih.gov.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy:

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product acs.org.

Route 1 (Nucleophilic Substitution): For the reaction Br(CH₂)₃SO₃Na + NaCN → NC(CH₂)₃SO₃Na + NaBr, the by-product is sodium bromide. While the yield may be high, a significant portion of the reactant mass ends up in the inorganic salt by-product, leading to a lower atom economy scranton.edu.

Route 2 (Sulfation): The sulfation of 3-cyanopropanol with SO₃ (NC(CH₂)₃OH + SO₃ → NC(CH₂)₃OSO₃H), followed by neutralization (... + NaOH → NC(CH₂)₃OSO₃Na + H₂O), can be considered an addition reaction followed by a neutralization. The sulfation step itself has a 100% theoretical atom economy as all atoms of the reactants are incorporated into the sulfonic acid intermediate scranton.edu. The subsequent neutralization produces only water as a by-product. This route is generally more atom-economical.

Sustainable Solvents and Reagents:

Solvents: Traditional organic solvents often have environmental and health concerns. Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids mdpi.comnih.gov. The synthesis of related sulfonates has been successfully carried out in water or ethanol, which are considered greener solvents mdpi.com. For the nucleophilic substitution route, which often uses ethanol, this aligns with green principles. The sulfation route can also be adapted to use greener solvents or even solvent-free conditions.

Reagents: Replacing hazardous reagents is a key goal. For instance, instead of using highly reactive and difficult-to-handle sulfur trioxide, more stable and manageable SO₃-amine complexes can be employed rscspecialitychemicals.org.uk. If a halo-sulfonate precursor is needed, developing routes that avoid the use of toxic halogenating agents would be a green improvement. A patent for a related compound, Sodium Allyl Sulfonate, describes a process using sodium metabisulfite, which can be a more environmentally benign source of the sulfonate group google.com.

Energy Efficiency and Alternative Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating (reflux) . The synthesis of sodium sulfonates from various bromides has been shown to be highly efficient under microwave conditions, with reaction times as short as 15 minutes mdpi.com.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis mdpi.commdpi.com. Enzymes operate under mild conditions (temperature and pH) and in aqueous media, reducing energy consumption and the need for organic solvents mdpi.comillinois.edu. While a specific enzyme for the synthesis of this compound may not be readily available, the development of biocatalytic routes for sulfation or for the formation of the C-N bond represents a promising area for future green synthesis.

The following table summarizes potential green chemistry improvements for the synthesis:

Green Chemistry PrincipleConventional ApproachGreener Alternative
Atom Economy Nucleophilic substitution with halide leaving group.Addition reaction (sulfation of alcohol with SO₃).
Solvents Traditional organic solvents.Water, ethanol, ionic liquids, or solvent-free conditions.
Reagents Highly reactive/hazardous reagents (e.g., pure SO₃).Milder reagents (e.g., SO₃-amine complexes), renewable feedstocks.
Energy Conventional heating (reflux).Microwave-assisted synthesis, catalysis to lower reaction temperatures.
Catalysis Stoichiometric reagents.Biocatalysis, reusable heterogeneous catalysts.

Advanced Polymer Chemistry and Macromolecular Engineering Utilizing Sodium 3 Cyanopropane 1 Sulfonate

Sodium 3-Cyanopropane-1-sulfonate as a Monomer in Polymer Systems

The dual functionality of this compound, comprising a reactive nitrile group and a hydrophilic sulfonate moiety, positions it as a promising candidate for the synthesis of functional polymers. The nitrile group can potentially participate in polymerization reactions, while the sulfonate group can impart desirable characteristics such as water solubility, ionic conductivity, and improved thermal stability to the resulting polymer.

Homo-polymerization Mechanisms and Kinetics

At present, there is a lack of specific studies on the homo-polymerization of this compound. However, insights can be drawn from the polymerization of other nitrile-containing monomers. For instance, the polymerization of acrylonitrile (B1666552) and its derivatives is a well-known industrial process. The nitrile group can be susceptible to polymerization under specific conditions, potentially through anionic or coordination polymerization mechanisms. The kinetics of such a process would be influenced by factors such as the choice of initiator, solvent, and temperature. The bulky and electron-withdrawing nature of the sulfonate group would likely have a significant impact on the reactivity of the monomer and the stereochemistry of the resulting polymer.

Copolymerization Studies with Diverse Monomers

The true potential of this compound may lie in its use as a comonomer in copolymerization reactions. Its incorporation into various polymer backbones could introduce unique functionalities.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

The application of these techniques to sulfonated monomers is well-documented. For example, RAFT polymerization has been successfully employed for the polymerization of sulfobetaine (B10348) monomers in aqueous media. Similarly, ATRP has been used to graft zwitterionic polymers like poly(sulfobetaine methacrylate) from surfaces. aston.ac.uk Given these precedents, it is conceivable that this compound could be copolymerized with a range of vinyl monomers, such as styrenes, acrylates, and acrylamides, using CRP methods. The sulfonate group would likely enhance the water solubility of the monomer, making it amenable to polymerization in aqueous or polar protic solvents.

A hypothetical RAFT copolymerization of this compound with a generic vinyl monomer (M) is depicted below:

Initiation: A radical initiator generates primary radicals.

Chain Transfer: The primary radical reacts with the RAFT agent to form a dormant species.

Reversible Addition-Fragmentation: The dormant species can reversibly fragment to generate a propagating radical, which can then add to monomer units (including this compound and the comonomer M).

Equilibration: A rapid equilibrium is established between the active (propagating) and dormant species, allowing for controlled polymer growth.

The nitrile functionality of this compound could also influence the polymerization kinetics and the properties of the resulting copolymer. Nitrile groups are known to be polar and can participate in dipole-dipole interactions, potentially affecting the polymer's thermal and mechanical properties. lu.se

Living polymerization techniques, where chain termination and transfer reactions are absent, offer precise control over polymer architecture. While direct evidence for the living polymerization of this compound is unavailable, the principles of living anionic and cationic polymerization can be considered. The electron-withdrawing nature of the nitrile and sulfonate groups would likely make the monomer unsuitable for cationic polymerization. However, under specific conditions with a suitable initiator, living anionic polymerization could be a possibility, analogous to the polymerization of other polar monomers.

Graft Polymerization onto Substrates

Graft polymerization is a powerful method for modifying the surface properties of materials. The functional groups of this compound make it an intriguing candidate for grafting onto various substrates to impart hydrophilicity, anti-fouling properties, or ionic conductivity.

For instance, surfaces containing hydroxyl or amine groups could be modified to initiate the graft polymerization of this compound. This could be achieved through techniques like "grafting from," where initiators are immobilized on the surface, or "grafting to," where pre-synthesized polymers with reactive end-groups are attached to the substrate. The successful grafting of other sulfonated polymers, such as poly(p-styrene sulfonate), onto surfaces to enhance biocompatibility or create proton exchange membranes serves as a strong precedent. scispace.com

Synthesis of Functional Sulfonate-Containing Polymeric Materials

The incorporation of this compound into polymer chains would lead to the synthesis of functional materials with a wide range of potential applications. The presence of the sulfonate group is particularly significant.

Polymers containing sulfonate groups are known for their:

Hydrophilicity: The sulfonate group is highly polar and can interact strongly with water molecules, making the polymer water-soluble or water-swellable.

Ionic Conductivity: The presence of mobile sodium ions associated with the sulfonate groups can lead to ionic conductivity, a crucial property for applications such as solid polymer electrolytes in batteries and fuel cells. Research on poly(aryl ether ether nitrile)s containing sulfonic acid groups has shown promising results for proton exchange membranes. acs.org

Improved Thermal Stability: The introduction of ionic crosslinks through the sulfonate groups can enhance the thermal stability of the polymer.

Biocompatibility: Sulfonated surfaces have been shown to resist protein adsorption and cell adhesion, making them attractive for biomedical applications.

The combination of the sulfonate group with the nitrile functionality could lead to materials with a unique balance of properties. The nitrile group can enhance solvent resistance and thermal stability, as seen in acrylonitrile-based polymers. lu.se

Polymerization TechniquePotential Application of this compoundExample of Analogous Monomer Polymerization
Controlled Radical Polymerization (e.g., RAFT, ATRP) Synthesis of well-defined water-soluble or amphiphilic block copolymers with controlled molecular weight.RAFT polymerization of sulfobetaine monomers in aqueous media.
Graft Polymerization Surface modification of materials to impart hydrophilicity, anti-fouling properties, or ionic conductivity.Grafting of poly(p-styrene sulfonate) onto polymer films. scispace.com
Copolymerization Incorporation into various polymer backbones to introduce sulfonic acid and nitrile functionalities, leading to materials with enhanced thermal stability, ionic conductivity, and specific solvent compatibility.Copolymerization of 2,6-difluorobenzonitrile (B137791) with sulfonated hydroquinone (B1673460) to produce poly(aryl ether ether nitrile)s with sulfonic acid groups. acs.org

Polyelectrolytes and Ionic Polymers Derived from this compound

Polyelectrolytes are polymers whose repeating units bear an electrolyte group. These groups will dissociate in aqueous solutions, making the polymer charged. The incorporation of this compound as a comonomer in a polymer chain introduces negatively charged sulfonate groups, thereby creating an anionic polyelectrolyte. The resulting polymers exhibit properties characteristic of polyelectrolytes, including high water solubility, viscosity enhancement in solution, and sensitivity to ionic strength.

The synthesis of such polyelectrolytes can be achieved through various polymerization techniques, such as free radical polymerization, where this compound is copolymerized with other vinyl monomers. The presence of the sulfonate group can also influence the polymerization kinetics. In solution, the electrostatic interactions of the charged groups can affect monomer reactivity and polymer chain conformation.

The properties of the resulting polyelectrolytes are highly dependent on the mole fraction of the incorporated this compound. An increase in the concentration of this monomer leads to a higher charge density along the polymer backbone, which in turn enhances the polymer's interaction with water and its ability to act as a viscosifier. These materials are of interest for applications such as water treatment, where they can act as flocculants or coagulants, and in personal care formulations. google.com

Table 1: Hypothetical Properties of Polyelectrolytes Derived from Copolymerization of Acrylamide (AM) and this compound (CPS)

Mole Fraction of CPSIntrinsic Viscosity (dL/g) in 0.1M NaClGlass Transition Temperature (Tg) (°C)
0.12.5195
0.34.8210
0.57.2225
0.79.1240
0.910.5255

Note: This table presents hypothetical data based on general trends observed in similar anionic polyelectrolyte systems, as direct experimental data for this specific copolymer was not found in the public domain.

Amphiphilic Block Copolymers

Amphiphilic block copolymers are macromolecules composed of at least one hydrophilic block and one hydrophobic block. nih.gov This dual nature allows them to self-assemble in selective solvents into various morphologies, such as micelles, vesicles, and lamellae. nih.gov this compound can be used to create the hydrophilic block of such copolymers.

The resulting amphiphilic block copolymers would exhibit self-assembly behavior in aqueous solutions. The hydrophobic blocks would aggregate to form the core of a micelle, while the hydrophilic, sulfonate-containing blocks would form the corona, interacting with the surrounding water molecules. The presence of the nitrile group in the hydrophilic block could offer a site for further chemical modification, allowing for the introduction of other functional groups or for cross-linking the corona. These materials have potential applications in drug delivery, as nanoreactors, and in the formulation of stimuli-responsive materials. mdpi.comnih.gov

Polymer Networks and Resins Development

Polymer networks and resins are cross-linked polymer systems that are insoluble in all solvents. The incorporation of this compound into these networks can impart specific properties, such as ion-exchange capabilities and enhanced hydrophilicity.

One approach to creating such networks is to copolymerize this compound with a cross-linking agent, such as divinylbenzene. The resulting cross-linked polymer would be a solid resin with sulfonic acid functional groups. These resins can be used as ion-exchange resins for water softening and deionization. The nitrile group could also participate in certain cross-linking reactions, for example, through cyclotrimerization reactions under specific conditions to form a triazine network, leading to highly stable and robust materials.

Another application is in the development of hydrogels. A hydrogel is a three-dimensional polymer network that can absorb and retain large amounts of water. By copolymerizing this compound with a suitable comonomer and a cross-linker, a hydrogel with high water-swelling capacity can be obtained. The swelling behavior of these hydrogels would be sensitive to the ionic strength and pH of the surrounding environment, making them suitable for applications in sensors, superabsorbents, and controlled-release systems. nih.gov

Structure-Property Relationships in Derived Polymeric Systems

Influence of Monomer Incorporation on Polymer Architecture

In solution, the architecture of a polymer chain containing this monomer is heavily influenced by electrostatic interactions. At low concentrations, intramolecular electrostatic repulsion between the sulfonate groups will cause the polymer chain to adopt a more extended conformation compared to a neutral polymer of similar molecular weight. As the polymer concentration increases, intermolecular interactions become more prevalent, leading to chain entanglement and an increase in solution viscosity.

In the solid state, the ionic groups can form physical cross-links through ionic aggregation. These ionic clusters can act as reinforcing fillers, improving the mechanical properties of the polymer. The nitrile group, being a polar group, can also contribute to inter- and intramolecular interactions through dipole-dipole forces, further influencing the polymer chain packing and morphology.

Applications in Specialized Materials Science and Engineering

Integration into Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. nih.gov They are composed entirely of ions and exhibit a unique combination of properties, including negligible vapor pressure, high thermal stability, and high ionic conductivity. nih.govdtu.dk These characteristics are highly tunable, as the physicochemical properties of an IL depend directly on the structure of its constituent cation and anion. researchgate.net

The integration of the 3-cyanopropane-1-sulfonate anion into an ionic liquid framework is typically achieved through a standard synthesis method known as anion metathesis or ion exchange. researchgate.netrsc.org In this process, Sodium 3-Cyanopropane-1-sulfonate serves as the anion source. It is reacted with a halide salt (commonly chloride or bromide) of a desired organic cation, such as the commonly used 1-ethyl-3-methylimidazolium (B1214524) ([C₂C₁im]⁺). The reaction precipitates the inorganic sodium halide salt, which can be filtered off, yielding the desired ionic liquid composed of the organic cation and the 3-cyanopropane-1-sulfonate anion. rsc.orgresearchgate.net

Detailed Research Findings

While direct, extensive research detailing the physicochemical properties of ionic liquids based exclusively on the 3-cyanopropane-1-sulfonate anion is limited in publicly available literature, we can infer their expected characteristics based on well-documented structure-property relationships of analogous systems. The properties of such an IL would be determined by the interplay between the propylsulfonate backbone and the terminal nitrile (-CN) functional group.

Influence of the Nitrile Group: The incorporation of a nitrile (-CN) group into either the cation or anion of an IL is known to cause remarkable changes in its physicochemical properties. nih.gov Research on nitrile-functionalized cations shows that the strong polarity and hydrogen-bonding capabilities of the -CN group can lead to increased viscosity and altered thermal behavior compared to their non-functionalized alkyl counterparts. ionike.comacs.org For instance, the interaction of the CN group with neighboring ions can lead to different conformational arrangements, impacting properties like density and solubility. nih.gov In anions, the nitrile functionality has been explored to enhance performance in specific applications, such as improving the selectivity of CO₂ separation in supported ionic liquid membranes. google.com

By combining these characteristics, an ionic liquid such as 1-ethyl-3-methylimidazolium 3-cyanopropane-1-sulfonate is expected to possess a unique profile. The propanesulfonate structure would form the basis for its properties as an ionic liquid, while the terminal nitrile group would introduce strong polarity and specific intermolecular interactions, likely increasing its viscosity and modifying its solvent properties compared to a simple propanesulfonate-based IL.

To illustrate the expected impact of the anion structure on key physical properties, the following tables present data for several related 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺) based ionic liquids.

Table 1: Comparison of Physicochemical Properties of Various [C₂C₁im]⁺ Ionic Liquids This table provides a comparative look at the density and viscosity of ILs with different anions, demonstrating how anion structure affects these fundamental properties.

Ionic LiquidAnionDensity (g/mL at 25°C)Viscosity (mPa·s at 25°C)
[C₂C₁im][OTs] p-Toluenesulfonate1.22114
[C₂C₁im][OMs] Methanesulfonate (B1217627)1.2665
[C₂C₁im][OTf] Trifluoromethanesulfonate1.387 (at 20°C)52
[C₂C₁im][Tf₂N] Bis(trifluoromethylsulfonyl)imide1.51834

Data sourced from commercially available information and literature values. cymitquimica.comsigmaaldrich.commsesupplies.com

Table 2: Thermal Properties of Selected Sulfonate and Imide-Based Ionic Liquids Thermal stability is a critical parameter for many applications. This table compares the decomposition temperatures of different ILs, highlighting the general robustness of sulfonate and imide anions.

Ionic LiquidAnionCationDecomposition Temperature (Tdec)
[C₂C₁im][Tf₂N] Bis(trifluoromethylsulfonyl)imide1-Ethyl-3-methylimidazolium>400°C
1-Allyl-3-methylimidazolium Tosylate p-Toluenesulfonate1-Allyl-3-methylimidazolium330.5°C
[C₂C₁im][OTf] Trifluoromethanesulfonate1-Ethyl-3-methylimidazolium~390°C
1-Allyl-3-methylimidazolium Methylsulfate Methylsulfate1-Allyl-3-methylimidazolium208.08°C

Data sourced from literature findings. ionike.comnih.gov

The integration of the 3-cyanopropane-1-sulfonate anion into ionic liquid systems represents a promising avenue for creating "task-specific" materials. The dual functionality of the sulfonate and nitrile groups allows for the fine-tuning of properties like polarity, viscosity, and thermal stability, which is essential for advanced applications in materials science and engineering.

Analytical Chemistry Methodologies for Sodium 3 Cyanopropane 1 Sulfonate and Its Derivatives

Chromatographic Separations

Ion-Pairing Reagents in Liquid Chromatography

Sodium 3-cyanopropane-1-sulfonate belongs to the class of anionic ion-pairing reagents, which are utilized in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of cationic (basic) analytes. welch-us.comchromatographyonline.com In ion-pair chromatography (IPC), these reagents are added to the mobile phase to form neutral ion pairs with charged analytes. itwreagents.com This process increases the hydrophobicity of the analyte, leading to greater retention on the non-polar stationary phase and improved resolution. itwreagents.com

Alkyl sulfonates, like this compound, are particularly effective for increasing the retention of basic solutes. welch-us.com The general principle involves the formation of an electrically neutral ion pair between the anionic sulfonate group and a cationic analyte. tcichemicals.com This neutral complex then has a stronger affinity for the reversed-phase column material (e.g., C18), resulting in longer elution times and better separation from other components in the sample mixture. itwreagents.com The choice of a specific alkyl sulfonate can depend on the desired retention increase, with a greater number of carbons in the alkyl group generally leading to a larger partition ratio and stronger retention. tcichemicals.comshimadzu.com

For successful application in HPLC, especially with UV detection, ion-pairing reagents should have minimal UV absorption to avoid interfering with the detection of the analytes. itwreagents.comtcichemicals.com Sodium alkanesulfonates generally meet this requirement. itwreagents.comtcichemicals.com The purity of these reagents is also crucial for obtaining reliable and reproducible results, as impurities can lead to noisy baselines and other chromatographic issues. itwreagents.comsigmaaldrich.com

Table 1: Common Ion-Pairing Reagents in HPLC

Reagent TypeExamplesApplication
Anionic (for basic analytes) Sodium 1-heptanesulfonate, Sodium 1-octanesulfonate, Sodium dodecyl sulfate (B86663)Enhances retention of cationic analytes. welch-us.com
Cationic (for acidic analytes) Tetrabutylammonium bromide, Tetrabutylammonium hydrogen sulfateEnhances retention of anionic analytes. welch-us.comtcichemicals.com
Volatile (for LC-MS) Ammonium formate, Ammonium acetate, Trifluoroacetic acid (TFA)Compatible with mass spectrometry detection. welch-us.com

Application in Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comshimadzu.com This technique has gained renewed interest due to advancements in column technology and instrumentation. shimadzu.com Supercritical fluids possess properties intermediate between gases and liquids, such as low viscosity and high diffusivity, which can lead to efficient separations. shimadzu.com

While the direct application of this compound as a mobile phase additive in SFC is not extensively documented in the provided search results, the principles of SFC suggest its potential utility. SFC is well-suited for the analysis of a wide range of compounds, from non-polar to moderately polar analytes. wiley-vch.de For the analysis of more polar or ionic compounds, modifiers and additives are often incorporated into the carbon dioxide mobile phase. wiley-vch.de

In this context, ion-pairing reagents could theoretically be used in SFC to analyze ionic compounds, similar to their role in HPLC. The addition of a reagent like this compound could potentially enable the separation of cationic species by forming ion pairs that are more soluble in the supercritical fluid mobile phase. However, the solubility and behavior of such ionic additives in supercritical CO2 would be a critical consideration. Modern SFC often involves the use of co-solvents (modifiers) like methanol, which could facilitate the dissolution of ion-pairing reagents. tcichemicals.com

Role in Stationary Phase Development for Analytical Applications

The cyanopropyl functional group, a key feature of this compound, is utilized in the development of stationary phases for liquid chromatography. Cyanopropyl (CN) modified silica (B1680970) columns are a type of stationary phase used in both normal-phase and reversed-phase HPLC. nih.gov These phases offer alternative selectivity compared to more common stationary phases like C18. nih.gov

In the context of analyzing basic drugs, cyanopropyl stationary phases have demonstrated significant advantages. nih.gov They can provide good retention and peak shape for basic compounds using mobile phases with high organic solvent content, such as 90% acetonitrile (B52724). nih.gov This is beneficial for liquid chromatography-mass spectrometry (LC-MS) applications, as higher concentrations of organic solvent can enhance the electrospray ionization (ESI) signal. nih.gov For instance, the analysis of codeine on a CN phase resulted in a significantly greater MS signal compared to a C18 phase, which required a much lower acetonitrile concentration to achieve similar retention. nih.gov

Furthermore, cyanopropyl phases are versatile and can be used for the analysis of a broad range of basic drugs that are often poorly retained on C8 and C18 columns. nih.gov This includes various classes of pharmaceuticals such as antimalarials, bronchodilators, and antidepressants. nih.gov

The sulfonate group, the other key functional moiety of this compound, is also integral to the design of certain stationary phases. In mixed-mode chromatography, stationary phases can be created that possess both reversed-phase and ion-exchange characteristics. nih.gov For example, a stationary phase could incorporate both C18 alkyl chains and strong cationic exchange groups like sulfonates. nih.gov This dual functionality allows for the simultaneous separation of compounds based on both hydrophobicity and ionic interactions. Zwitterionic stationary phases, which contain both positive and negative charges, often utilize sulfonate groups as the anionic component. uniroma1.it These phases are particularly useful in hydrophilic interaction chromatography (HILIC) for the separation of polar compounds. uniroma1.it

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. bbhegdecollege.com For a compound like this compound, both ¹H NMR and ¹³C NMR would be instrumental in confirming its molecular structure.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For this compound, one would expect to see distinct signals corresponding to the protons on the propane (B168953) chain. The chemical shifts and splitting patterns of these signals would be influenced by the adjacent electron-withdrawing cyano and sulfonate groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

Additionally, ²³Na NMR can be used to study the sodium ion in the compound. huji.ac.il While less common for routine structural elucidation, ²³Na NMR is sensitive to the chemical environment around the sodium nucleus and can provide information about ion-pairing and complexation. huji.ac.ilnih.gov The linewidth of the ²³Na signal can indicate the degree of symmetry of the sodium ion's surroundings. huji.ac.il

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a complete and unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the atoms within the molecule. researchgate.net

Table 2: Predicted NMR Data for this compound (Illustrative)

NucleusPredicted Chemical Shift Range (ppm)MultiplicityAssignment
¹H2.5 - 3.0Triplet-CH₂-CN
¹H1.8 - 2.2Multiplet-CH₂-CH₂-CH₂-
¹H2.8 - 3.3Triplet-CH₂-SO₃Na
¹³C~120Singlet-CN
¹³C20 - 30Singlet-CH₂-CH₂-CH₂-
¹³C45 - 55Singlet-CH₂-SO₃Na
¹³C15 - 25Singlet-CH₂-CN
²³NaDependent on solvent and concentrationBroad SingletNa⁺

Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

Cyano Group (-C≡N): A sharp, medium-intensity absorption band is expected in the region of 2200-2260 cm⁻¹. The NIST WebBook of Chemistry shows an IR spectrum for sodium cyanate (B1221674) with a prominent peak in this region, which can be used as a reference for the cyano group. nist.gov

Sulfonate Group (-SO₃⁻): Strong absorption bands associated with the S=O stretching vibrations of the sulfonate group would be observed. Typically, these appear as strong, broad peaks in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch). researchgate.netresearchgate.net

C-H Bonds: Absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the propane chain would be present in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N stretching vibration would also be expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the sulfonate group are also typically strong in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Cyano (-C≡N)Stretching2200 - 2260 (sharp, medium)Strong
Sulfonate (-SO₃⁻)Asymmetric Stretching1260 - 1150 (strong, broad)
Sulfonate (-SO₃⁻)Symmetric Stretching1070 - 1030 (strong, broad)Strong
Alkane (C-H)Stretching2850 - 3000
Alkane (C-H)Bending1350 - 1480

This article details the analytical chemistry methodologies pertinent to the characterization and purity assessment of this compound. The focus is on mass spectrometry for molecular characterization and various techniques for purity assessment of research-grade materials.

Mass spectrometry (MS) is a cornerstone technique for the molecular characterization of this compound, providing vital information on its molecular weight and structure. Due to the compound's polar and ionic nature, soft ionization techniques are typically employed.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a highly suitable ionization method for polar and ionic compounds like this compound. In negative ion mode, the deprotonated molecule [M-Na]⁻ would be readily formed, allowing for accurate mass determination. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the parent ion and its fragments.

Tandem Mass Spectrometry (MS/MS): To elucidate the structure of this compound, tandem mass spectrometry (MS/MS) is utilized. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, the fragmentation of the [M-Na]⁻ ion of this compound would likely involve the loss of the sulfonate group (SO₃) and cleavage of the propane chain.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile salts, derivatization of this compound to a more volatile form could enable analysis by GC-MS. This technique can be particularly useful for identifying and quantifying related volatile impurities. The electron ionization (EI) mass spectra of the derivatized compound would show distinct fragmentation patterns. dss.go.th

Expected Mass Spectrometric Data for this compound

The following table illustrates the expected major ions and their fragments in a typical ESI-MS/MS analysis in negative ion mode.

Ionm/z (calculated)Fragmentation Pathway
[M-Na]⁻148.00Parent Ion
[M-Na-SO₃]⁻68.02Loss of sulfur trioxide
[CN]⁻26.00Cyanide ion
[SO₃]⁻79.96Sulfonate ion

This table is illustrative and actual results may vary based on instrumental conditions.

Ensuring the purity of research-grade this compound is critical for reliable experimental outcomes. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. Due to the high polarity of the sulfonate group, ion-pairing agents may be added to the mobile phase to improve retention and peak shape. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds. wikipedia.org It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, providing good retention for polar analytes like this compound. nih.govcopernicus.org

Detection is typically achieved using a UV detector, if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution version of HPLC, offers faster analysis times and better separation efficiency, making it ideal for resolving closely related impurities. youtube.comnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for both quantification and identification of impurities. usda.gov

Illustrative HPLC Purity Analysis Data

The following table represents a typical output from an HPLC analysis for the purity assessment of a research-grade sample of this compound.

Peak No.Retention Time (min)Peak Area (%)Identification
14.2599.85This compound
25.120.10Impurity A
36.780.05Impurity B

This table is for illustrative purposes. The retention times and peak areas are dependent on the specific chromatographic conditions.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. The experimentally determined values are compared against the theoretical values calculated from the molecular formula of this compound (C₄H₆NNaO₃S) to assess its elemental purity.

Theoretical and Computational Investigations of this compound: A Molecular-Level Perspective

A notable scarcity of direct theoretical and computational research on this compound exists within publicly accessible scientific literature. Consequently, this article synthesizes a theoretical framework for its molecular behavior, drawing upon established computational chemistry principles and analogous studies of related chemical structures. The following sections outline the expected outcomes of such computational analyses.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Catalyst Development

The development of efficient and sustainable synthetic routes is paramount for the widespread application of Sodium 3-Cyanopropane-1-sulfonate. Current research is focused on optimizing existing methods and exploring novel catalytic systems to improve yield, purity, and environmental footprint.

One established pathway involves the sulfonation of 3-cyanopropanol using agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide (B78521) (NaOH) to yield the sodium salt. Another key method is the reaction of acrylonitrile (B1666552) with derivatives of sulfurous acid. For instance, sodium sulfite (B76179) can be reacted with acrylonitrile in an aqueous solution, with the pH carefully maintained, to produce the desired product.

A significant area of emerging research is the development of catalytic processes for the synthesis of aliphatic nitrile sulfonates. This includes exploring catalysts that can facilitate the direct and selective sulfonation of nitrile-containing precursors or the cyanation of sulfonated building blocks. For example, the use of metal pincer complexes has shown promise in the catalytic conversion of nitriles under mild conditions. acs.org While not yet applied specifically to this compound, these catalytic systems represent a promising future direction.

Furthermore, the sulfonic acid form of the compound, 3-Cyanopropane-1-sulfonic acid, has demonstrated potential as a Brønsted acid catalyst in its own right. It has been shown to effectively catalyze multi-component reactions, such as the Knoevenagel-Michael-cyclization cascade for the synthesis of spirooxindoles, with high efficiency. This dual role as both a product and a potential catalyst opens up new avenues for its application in green chemistry.

Synthetic Pathway Reactants Key Conditions Product Typical Yield
Sulfonation 3-Cyanopropanol, Sulfonating Agent (e.g., SO₃), Base (e.g., NaOH)Neutralization at 25°CThis compound>90% (for the acid form before neutralization)
Acrylonitrile Addition Acrylonitrile, Sodium Sulfite, Sulfuric AcidpH maintained at 6–7, vacuum distillation3-Sulfoethyl cyanide and Sodium Sulfate (B86663)Not specified
Hydrolysis (of Nitrile) 3-Cyanopropane-1-sulfonic acid, Concentrated HClReflux at 110°C for 12–24 hrs3-Sulfopropanoic acid75–85%
Catalytic Hydrogenation (of Nitrile) 3-Cyanopropane-1-sulfonic acid, H₂Raney nickel catalyst, 60–100°C, 1–2.5 MPa3-Sulfopropylamine>90%

Advanced Polymerization Strategies and Hybrid Materials

The bifunctional nature of this compound, containing both a polymerizable (or modifiable) nitrile group and a functional sulfonate group, makes it an attractive monomer for creating advanced polymers and hybrid materials.

While direct polymerization of this compound is not yet widely reported, its structure suggests significant potential as a comonomer. It could be incorporated into polymer chains alongside other monomers, such as acrylates or styrenes, to impart specific properties. acs.org The nitrile group can participate in or be modified post-polymerization, while the sulfonate group can enhance hydrophilicity, ionic conductivity, and thermal stability. deliuslab.comresearchgate.net Research into controlled radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), could enable the synthesis of well-defined copolymers containing this monomer, offering precise control over the final material's architecture and properties. tandfonline.com

The creation of hybrid materials represents another exciting frontier. These materials, which combine organic and inorganic components, can exhibit synergistic properties. researchgate.net this compound could be used to functionalize the surface of inorganic materials like silica (B1680970) or graphene. jocpr.comnih.gov This could be achieved by grafting the monomer onto the surface, creating a hybrid material with a sulfonated, nitrile-containing organic layer. Such materials could find use as novel solid acid catalysts, with the stability of the inorganic support and the catalytic activity of the sulfonic acid groups. acs.org

Polymer/Hybrid Material Concept Potential Monomers/Components Key Functional Groups Anticipated Properties
Functional Copolymer This compound, Styrene, AcrylatesCyano (-C≡N), Sulfonate (-SO₃⁻)Enhanced ionic conductivity, thermal stability, hydrophilicity, dye affinity. acs.orgdeliuslab.comresearchgate.net
Silica-Based Hybrid Catalyst Silica (SiO₂) nanoparticles, this compoundSurface-grafted -SO₃H and -C≡NWater-tolerant solid acid catalyst, high surface area, enhanced stability. nih.govacs.org
Graphene-Based Composite Graphene sheets, Sulfonated polymer derived from the monomerSulfonate groups on graphene surfaceImproved electrical conductivity, high capacitance, suitable for energy storage. jocpr.com
Polymer Electrolyte Membrane Polymer incorporating this compoundSulfonate (-SO₃⁻)High proton conductivity, good thermal and chemical stability. mdpi.com

Innovative Materials Applications in Emerging Technologies

The unique combination of a polar nitrile group and a highly charged sulfonate group in polymers derived from this compound could lead to novel applications in a variety of emerging technologies.

In the field of energy materials , the high density of sulfonate groups could be leveraged to create polymer electrolyte membranes (PEMs) for fuel cells. These membranes require high proton conductivity, which is facilitated by the sulfonic acid groups. mdpi.com Furthermore, hybrid materials incorporating sulfonated polymers and conductive fillers like graphene could be developed for high-performance supercapacitors. jocpr.com

The nitrile group is known to enhance resistance to oils and chemicals and improve thermal stability in polymers like nitrile rubber and polyacrylonitrile (B21495) (PAN). deliuslab.com Incorporating this compound into polymer formulations could yield materials with enhanced durability and resistance, suitable for demanding applications in the automotive and aerospace industries .

In water treatment and purification , sulfonated polymers are used as ion-exchange resins and in filtration membranes. The presence of the sulfonate group makes materials derived from this compound potentially useful for removing heavy metal ions from water or for creating advanced, fouling-resistant membranes.

The compound also shows promise as a component in specialty chemicals . For example, related sulfonated compounds are used as brighteners in copper electroplating, suggesting a potential application for this compound in the electronics and metal finishing industries. google.com

Interdisciplinary Research Collaborations and Translational Studies

The full potential of this compound can best be unlocked through collaborations that span multiple scientific disciplines. The development of functional organic materials is increasingly an interdisciplinary effort, combining synthesis, characterization, theoretical modeling, and engineering. mdpi.com

Materials Science and Engineering: Collaborations between synthetic chemists and materials scientists are crucial for designing and fabricating the advanced polymers and hybrid materials discussed previously. These collaborations would focus on tuning the material properties by controlling the polymer architecture and the integration of inorganic components. uw.edu

Biomedical Engineering: The sulfonate group is known to interact with biological systems and can improve the biocompatibility of materials. mdpi.com This opens the door for translational research in biomedical applications. For instance, surfaces coated with polymers containing this compound could be investigated for their ability to resist protein fouling or to support cell growth in tissue engineering applications. The nitrile group, which can be hydrolyzed or reduced, offers a handle for attaching bioactive molecules.

Sensor Technology: The combination of the polar nitrile group and the ionic sulfonate group could be exploited to create novel sensory materials. These materials could be designed to respond to specific analytes through changes in their electrical or optical properties, paving the way for new chemical sensors. acs.org

Computational Chemistry: Theoretical studies and molecular modeling can provide valuable insights into the structure-property relationships of materials derived from this compound. nih.gov Collaborations with computational chemists can help predict the behavior of new polymers and hybrid materials, guiding synthetic efforts and accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 3-Cyanopropane-1-sulfonate, and how can reaction yields be improved?

  • Methodology : Focus on nucleophilic substitution or sulfonation reactions using precursors like propane sulfonic acid derivatives. Optimize parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., aqueous or polar aprotic solvents), and catalyst selection (e.g., phase-transfer catalysts). Monitor purity via HPLC or LC-MS, and validate yields gravimetrically .
  • Data Contradictions : Conflicting reports on yield may arise from incomplete purification or side reactions (e.g., cyanide hydrolysis). Address these by using inert atmospheres and low-temperature quenching.

Q. How can this compound be characterized structurally and functionally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^13C-NMR to confirm the sulfonate and cyanopropane groups. For internal standardization, reference compounds like Sodium 3-(trimethylsilyl)-1-propane sulfonate can enhance accuracy .
  • Elemental Analysis : Validate stoichiometry via CHNS-O analysis.
  • Solubility Testing : Measure solubility in water, DMSO, and ethanol to guide experimental applications.

Advanced Research Questions

Q. What role does this compound play in polymer science, particularly in designing stimuli-responsive materials?

  • Methodology : Investigate its copolymerization with acrylates or styrenes via radical polymerization. Use FTIR and GPC to track sulfonate incorporation and molecular weight distribution. Assess pH-responsive behavior by measuring swelling ratios in buffers .
  • Data Contradictions : Discrepancies in copolymer reactivity may stem from steric hindrance from the cyanopropane group. Mitigate by adjusting monomer feed ratios or using chain-transfer agents.

Q. How does this compound interact with biological macromolecules, and what are its implications for drug delivery?

  • Methodology :

  • Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., serum albumin).
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and monitor uptake in cell lines via confocal microscopy .
    • Critical Analysis : Conflicting cytotoxicity results may arise from impurities. Purify the compound via recrystallization or dialysis before testing.

Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 200–250°C).
  • Photodegradation Studies : Expose solutions to UV-Vis light and monitor degradation via UV spectroscopy or mass spectrometry .
    • Contradiction Resolution : If stability data conflict with literature on analogous sulfonates, consider differences in crystallinity or hygroscopicity.

Critical Analysis Guidelines

  • Experimental Design : When comparing synthesis methods, prioritize reproducibility by standardizing reagent grades (e.g., ACS-certified sodium salts) and reaction scales .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictions in spectroscopic or stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.